Pyridine-2,3,4-triamine: A Technical Guide to Synthesis and Characterization
Pyridine-2,3,4-triamine: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-2,3,4-triamine is a heterocyclic organic compound featuring a pyridine core substituted with three amino groups. As a poly-functionalized aromatic amine, it represents a valuable building block in medicinal chemistry and materials science. The strategic arrangement of its nitrogen atoms makes it a potent scaffold for developing novel therapeutics and a versatile ligand in coordination chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of pyridine-2,3,4-triamine, outlines a plausible synthetic pathway based on established chemical precedent, and details the expected characterization profile for compound verification.
Physicochemical Properties
Pyridine-2,3,4-triamine is typically a colorless to yellow crystalline or powdery solid.[4] It exhibits low solubility at room temperature but can be dissolved in water and certain organic solvents.[4] Key quantitative properties are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 52559-11-2 | [5] |
| Molecular Formula | C₅H₈N₄ | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| Melting Point | 253 °C | [1] |
| Boiling Point | 433.2 ± 40.0 °C (Predicted) | [1] |
| Density | 1.387 ± 0.06 g/cm³ (Predicted) | [1] |
| XLogP3-AA | -0.9 | [5] |
| Storage Temperature | 2–8 °C, under inert gas | [4] |
Synthesis of Pyridine-2,3,4-triamine
Logical Pathway for Synthesis
Caption: Proposed synthetic logic for Pyridine-2,3,4-triamine.
Proposed Experimental Protocol: Catalytic Hydrogenation
This protocol describes the final and most critical step: the reduction of a nitro-substituted aminopyridine to the corresponding triamine. The synthesis of the nitro-precursor itself (e.g., 2,4-diamino-3-nitropyridine) would involve standard nitration and nucleophilic substitution reactions.
Materials:
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Nitro-aminopyridine precursor (e.g., 2,4-diamino-3-nitropyridine) (1 equiv.)
-
Palladium on activated carbon (10% Pd/C, 1-5 mol%)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
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Hydrogen gas (H₂) balloon or hydrogenation reactor
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Celite
Procedure:
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To a solution of the nitro-aminopyridine precursor in methanol, add 10% Pd/C catalyst.
-
Seal the reaction vessel and flush thoroughly with nitrogen or argon gas, followed by flushing with hydrogen gas three times.[6]
-
Stir the resulting black suspension vigorously at room temperature under an atmosphere of hydrogen (1 atm, balloon pressure) for 2-12 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, carefully vent the hydrogen atmosphere and flush the vessel with an inert gas.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.[6]
-
Concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude pyridine-2,3,4-triamine by column chromatography on silica gel or recrystallization from a suitable solvent system to obtain the final product.
Characterization
A comprehensive characterization workflow is essential to confirm the identity and purity of the synthesized Pyridine-2,3,4-triamine.
General Characterization Workflow
Caption: Standard workflow for the characterization of a synthesized compound.
Expected Spectroscopic Data
While specific spectral data for Pyridine-2,3,4-triamine is not widely published, the following characteristics can be predicted based on its structure and data from analogous aminopyridines.
Table 2: Predicted Spectroscopic Characteristics
| Technique | Expected Observations |
| ¹H NMR | - Two signals in the aromatic region (approx. 6.0-7.5 ppm), corresponding to the two protons on the pyridine ring (H-5 and H-6).- Three broad signals for the amine (-NH₂) protons, which may exchange with D₂O. Their chemical shift can vary significantly based on solvent and concentration. |
| ¹³C NMR | - Five signals corresponding to the five carbon atoms of the pyridine ring. The carbons bearing amino groups (C-2, C-3, C-4) would appear at higher field (more shielded) compared to unsubstituted pyridine, while C-5 and C-6 would also be shifted. Approximate shifts for aminopyridine carbons are in the 105-160 ppm range. |
| FTIR | - N-H stretching vibrations for primary amines appearing as two bands in the 3200-3500 cm⁻¹ region.[7][8][9]- C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1450-1650 cm⁻¹ region.[7]- N-H scissoring (bending) vibration around 1600-1650 cm⁻¹.[9] |
| Mass Spec. | - Molecular Ion Peak (M⁺) expected at m/z = 124, corresponding to the molecular weight. For ESI-MS, a protonated molecule [M+H]⁺ at m/z = 125 would be expected.[10]- Common Fragmentation Patterns may include the loss of ammonia (m/z = 107/108) or hydrogen cyanide (m/z = 97/98).[10] |
Applications in Drug Development & Research
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] The introduction of multiple amino groups, as in pyridine-2,3,4-triamine, offers several advantages for drug development professionals.
Role as a Bioactive Scaffold
Caption: Role of Pyridine-2,3,4-triamine as a versatile chemical scaffold.
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Multiple Functionalization Points: The three amino groups serve as reactive handles for further chemical modification, allowing for the construction of complex molecules and chemical libraries for screening.
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Hydrogen Bonding: The amino groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.
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Metal Chelation: The vicinal amino groups can act as a chelating ligand for various metal ions, a property useful in the design of metallodrugs or catalysts.
Given the known antiproliferative, antibacterial, and antiviral activities of various pyridine derivatives, pyridine-2,3,4-triamine serves as a high-potential starting material for the discovery of new therapeutic agents in these fields.[2][3]
Conclusion
Pyridine-2,3,4-triamine is a compound of significant interest for chemical synthesis and drug discovery. While detailed, published synthetic procedures are scarce, this guide outlines a plausible and robust pathway via the catalytic hydrogenation of a nitro-substituted precursor. The provided characterization data, though predictive, offers a solid framework for researchers to verify the synthesis of this valuable molecule. Its versatile structure and multiple functional groups position it as a key building block for the next generation of pharmaceuticals and advanced materials.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine(504-29-0) IR2 [m.chemicalbook.com]
- 4. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. Pyridine-2,3,4-triamine | C5H8N4 | CID 22135565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buy Pyridine-2,4,5-triamine | 23244-87-3 [smolecule.com]
